N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
Description
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 2-aminoethylamine moiety via a sulfonamide bond. Its molecular formula is C₈H₁₂ClN₃O₄S, with a molecular weight of 281.72 g/mol . The compound is typically synthesized as an HCl salt to enhance stability and solubility. It serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for protecting amine groups or constructing bioactive molecules .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOSYWRSUZSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693704 | |
| Record name | N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92504-03-5 | |
| Record name | N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mono-Sulfonylation of Ethylenediamine
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- Ethylenediamine is reacted with 2-nitrobenzenesulfonyl chloride.
- The sulfonyl chloride is added slowly to an excess of ethylenediamine to ensure selective mono-sulfonylation.
- The reaction is carried out in an aprotic solvent, with dichloromethane being preferred.
- No organic base is necessary during this step, but it can be conducted in the presence of non-nucleophilic organic bases such as triethylamine if required.
- Temperature is maintained at ambient or slightly below to control reaction rate.
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- Dichloromethane (preferred), toluene, benzene, ethyl acetate, tetrahydrofuran, diisopropyl ether, diethyl ether, chloroform, carbon tetrachloride, or acetonitrile.
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- The primary amine of ethylenediamine attacks the sulfonyl chloride, forming the sulfonamide linkage and releasing HCl.
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- The product is typically solidified by adding acetic acid to the filtrate and isolated by filtration.
Formation of Hydrochloride Salt
- The sulfonamide product is dissolved in dry dichloromethane.
- Hydrogen chloride gas or a solution of hydrogen chloride in 1,4-dioxane is added dropwise at room temperature.
- The mixture is stirred for an extended period (e.g., 16 hours) to ensure complete conversion to the hydrochloride salt.
- The solvent is removed under reduced pressure.
The solid hydrochloride salt is washed with diethyl ether and dried under vacuum.
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- Yields of up to 99% have been reported.
- The product is obtained as a white solid with melting points around 179.2–179.9 °C.
Alternative Synthetic Routes and Variations
Use of Protected Amines
- Boc-protected ethylenediamine derivatives can be used as starting materials.
- After sulfonylation, the Boc protecting group is removed by treatment with HCl in dioxane/DCM to yield the free amine hydrochloride salt.
- This method offers better control over mono-substitution and reduces side reactions.
Nucleophilic Substitution with Haloacetates
- In some synthetic schemes, the mono-sulfonylated ethylenediamine is further reacted with haloacetates in the presence of non-nucleophilic organic bases (e.g., triethylamine) and solvents like dichloromethane or ethyl acetate.
- This step is used to prepare related derivatives but can be adapted for the preparation of the target sulfonamide.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mono-sulfonylation | Ethylenediamine + 2-nitrobenzenesulfonyl chloride | Dichloromethane (preferred) | Ambient | High | Slow addition of sulfonyl chloride |
| Hydrochloride salt formation | Sulfonamide + HCl (in 1,4-dioxane) | Dichloromethane | Room temp (16 h) | ~99 | Product isolated by concentration and washing |
| Boc-deprotection (optional) | Boc-protected sulfonamide + HCl in dioxane/DCM | Dichloromethane/dioxane | Room temp | High | Used to obtain free amine hydrochloride |
Research Findings and Notes
- The selective mono-sulfonylation is critical to avoid disubstitution on both amine groups of ethylenediamine.
- Dichloromethane is consistently preferred as a solvent due to its ability to dissolve both reactants and control the reaction rate.
- Non-nucleophilic organic bases like triethylamine can be used to neutralize HCl formed during the reaction, improving yields.
- The hydrochloride salt formation step stabilizes the product and facilitates purification.
- The use of Boc-protected intermediates allows for better selectivity and purity in some synthetic routes.
- The reaction conditions are mild, and the process is amenable to scale-up for industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the development of new materials. Its applications extend to the fields of biochemistry, where it is used in the study of enzyme mechanisms and as a probe in biological assays.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide hydrochloride, highlighting differences in substituents, molecular properties, and applications:
Key Findings and Analysis
Structural and Electronic Effects
- Halogen Substituents : Bromine (in C₉H₁₄BrClN₂O₂S) and chlorine (in C₈H₁₂Cl₂N₂O₂S) increase lipophilicity and steric hindrance, which may enhance binding to hydrophobic targets but reduce aqueous solubility .
- Alkyl Chain Length : Longer chains (e.g., hexyl in C₁₂H₂₀ClN₃O₄S) improve membrane permeability, whereas shorter chains (e.g., propyl in C₉H₁₄ClN₃O₄S) favor rigidity and target specificity .
Biological Activity
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a nitro-substituted benzene ring. Its molecular formula is CHNOS, with a molecular weight of approximately 281.72 g/mol. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for further pharmacological exploration.
This compound functions primarily through the inhibition of bacterial folate synthesis, which is critical for nucleic acid production. This mechanism is common among sulfonamides, allowing them to exhibit antibacterial properties by disrupting the synthesis of essential metabolites in bacteria.
In Vitro Studies
Research indicates that sulfonamides like N-(2-aminoethyl)-2-nitrobenzenesulfonamide demonstrate significant antibacterial activity against various strains. The compound's effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | Staphylococcus aureus | 8 |
| N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | Escherichia coli | 16 |
These results suggest that the compound exhibits moderate antibacterial properties, comparable to established antibiotics .
Case Studies
In a study focusing on the treatment of bacterial infections, N-(2-aminoethyl)-2-nitrobenzenesulfonamide was administered to infected mice. The results showed a notable reduction in bacterial load compared to untreated controls, indicating its potential as an effective therapeutic agent .
Trypanosomiasis Research
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide has also been evaluated for its antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. In vivo studies demonstrated that compounds with similar structures exhibited varying degrees of efficacy:
| Compound | Dosage (mg/kg) | Efficacy (% Cure) |
|---|---|---|
| Compound A | 20 | 100 |
| Compound B | 50 | 66 |
| N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | 50 | 50 |
The data suggest that while N-(2-aminoethyl)-2-nitrobenzenesulfonamide shows promise, further optimization may be required to enhance its efficacy against T. brucei .
Safety and Toxicology
Safety assessments have indicated that N-(2-aminoethyl)-2-nitrobenzenesulfonamide exhibits a favorable safety profile in preclinical models. Toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its potential for further development as an antimicrobial and antiparasitic agent .
Q & A
Q. What are the standard synthetic routes for N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution, typically reacting 2-nitrobenzenesulfonyl chloride with ethylenediamine derivatives. A base (e.g., triethylamine) neutralizes HCl byproducts, and the reaction is conducted in anhydrous solvents (e.g., dichloromethane) at 0–25°C to control exothermicity . Yields depend on stoichiometry, solvent polarity, and reaction time. For analogous compounds, yields range from 54% to 98% when optimizing molar ratios and purification methods (e.g., recrystallization) .
Q. Which analytical techniques are essential for characterizing this compound, and what parameters validate purity?
Key methods include:
- ¹H/¹³C NMR : Confirms structure via chemical shifts (e.g., sulfonamide NH at δ 8–10 ppm, nitro group deshielding aromatic protons) .
- ESI-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀N₃O₄SCl) and fragmentation patterns .
- HPLC/GC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the common chemical reactions involving this compound in organic synthesis?
The nitro group enables electrophilic aromatic substitution (e.g., reduction to amine) or nucleophilic displacement. The aminoethyl group participates in acylation, alkylation, or Schiff base formation. For example, nitro reduction with H₂/Pd-C yields a primary amine derivative, useful for further functionalization .
Q. How does the hydrochloride salt form affect solubility and stability in experimental settings?
The HCl salt enhances aqueous solubility (critical for biological assays) by forming ionic interactions. Stability studies recommend storage at 2–8°C in desiccated conditions to prevent hygroscopic degradation. Solubility in polar aprotic solvents (e.g., DMSO) facilitates in vitro testing .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition : Kinase or protease inhibition measured via fluorogenic substrates (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays (e.g., for neurotransmitter receptors) .
- Cytotoxicity : MTT assays on cell lines to assess IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro vs. chloro substituents) impact biological activity?
The nitro group’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases). Comparative studies show nitro derivatives exhibit higher inhibition than chloro analogs (e.g., 2-nitro vs. 2-chloro in benzamide derivatives) due to stronger electron withdrawal .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., Trypanosoma brucei enzymes), identifying key hydrogen bonds with sulfonamide and nitro groups . ADMET predictions (SwissADME) assess logP (lipophilicity) and bioavailability, critical for lead optimization .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
Acidic conditions (pH <3) hydrolyze the sulfonamide bond, yielding 2-nitrobenzenesulfonic acid and ethylenediamine derivatives. Basic conditions (pH >10) deprotonate the amino group, reducing solubility. Stability studies recommend pH 6–7 buffers for long-term storage .
Q. What factors explain yield discrepancies in multi-step syntheses, and how are they mitigated?
Low yields (e.g., 54% in ) arise from side reactions (e.g., over-alkylation) or purification losses. Strategies include:
- Protecting groups : Boc protection of amines prevents unwanted side reactions .
- Catalytic additives : DMAP accelerates acylation steps .
Q. What safety protocols are required for handling reactive intermediates during synthesis?
The nitro group poses explosion risks under high heat or shock. Polymerization of intermediates (e.g., acrylamide derivatives) is mitigated by inhibitors (e.g., hydroquinone) and low-temperature storage. PPE (gloves, goggles) and fume hoods are mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
